molecular formula C20H20N4O5 B2922780 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009340-25-3

5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2922780
CAS No.: 1009340-25-3
M. Wt: 396.403
InChI Key: ZWJNLMHPNFQDOG-UHFFFAOYSA-N
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Description

The compound 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione features a pyrrolo-triazole-dione core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 4-methoxybenzyl group at position 1.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-27-14-7-4-12(5-8-14)11-23-18-17(21-22-23)19(25)24(20(18)26)13-6-9-15(28-2)16(10-13)29-3/h4-10,17-18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNLMHPNFQDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and 4-methoxybenzyl compounds. The key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Mass (g/mol) Notable Features
Target Compound C₂₀H₂₀N₄O₅* R₁: 3,4-dimethoxyphenyl 396.4* Enhanced solubility due to methoxy groups; potential antifungal/antimicrobial activity .
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-... () C₁₈H₁₄F₂N₄O₃ R₁: 3,4-difluorophenyl 372.33 Electron-withdrawing F groups increase metabolic stability .
1-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-... () C₂₆H₂₅N₅O₅* R₁: 4-ethylphenyl; R₂: oxadiazole-linked ethoxy/methoxy ~515.5* Bulky substituents may reduce solubility but improve target specificity .
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-... () C₂₃H₁₉ClN₄O₃ R₁: 4-chlorophenyl; R₂: dimethylaminophenyl ~434.9* Chlorine and dimethylamino groups introduce polar interactions .

*Calculated based on structural analogues.

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility relative to halogenated analogues (e.g., ’s difluorophenyl derivative) but may reduce lipid membrane permeability .

Research Findings and Limitations

  • Synthetic Routes : and outline methods for triazole-pyrazole hybrids, suggesting the target compound could be synthesized via similar condensation and cyclization steps .
  • Gaps in Data: Direct empirical studies on the target compound are absent; inferences rely on structural analogues.

Biological Activity

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the pyrrolo[3,4-d][1,2,3]triazole core followed by the introduction of methoxyphenyl and methoxybenzyl groups through various coupling reactions. This synthetic approach is essential for optimizing yield and purity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Study on Triazole Derivatives : A related study demonstrated that 1,2,3-triazole tethered compounds showed potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.95 to 4.24 μM against thymidylate synthase (TS), outperforming standard drugs like doxorubicin and 5-fluorouracil .
  • Case Study : In an investigation involving 60 different cancer cell lines (including leukemia and breast cancer), derivatives of triazole compounds were found to exhibit notable antineoplastic activity. The results indicated that modifications in the chemical structure led to enhanced activity against specific cancer types .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well:

  • Antimicrobial Evaluation : Similar triazole derivatives have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings highlight the importance of further exploring the antimicrobial spectrum of this compound in future studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of methoxy groups on the phenyl rings appears to enhance both anticancer and antimicrobial activities. This is consistent with findings from other studies where similar substitutions improved efficacy against targeted biological pathways .
Compound StructureAnticancer Activity (IC50 μM)Antimicrobial Activity
This compoundTBDTBD
Related Triazole Derivative1.95 - 4.24Effective against E. coli and S. aureus

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